

# Stachartin C: A Technical Overview of a Phenylspirodrimane from *Stachybotrys chartarum*

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## Compound of Interest

Compound Name: *Stachartin C*

Cat. No.: *B1163457*

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This technical guide provides a comprehensive overview of **Stachartin C**, a member of the phenylspirodrimane class of meroterpenoids. Phenylspirodrimanes are a structurally diverse family of natural products isolated from fungi of the genus *Stachybotrys*, known for their varied and potent biological activities. This document consolidates the available chemical data for **Stachartin C** and presents representative experimental protocols, biological activities, and potential mechanisms of action based on studies of closely related analogues.

## Chemical Identity and Properties

**Stachartin C** is a natural product first identified from the tin mine tailings-associated fungus *Stachybotrys chartarum*.<sup>[1][2]</sup> Like other phenylspirodrimanes, its structure is characterized by a drimane-type sesquiterpene skeleton linked to a substituted benzene ring via a spirofuran moiety.

Table 1: Chemical Identifiers for **Stachartin C**

Identifier	Value
IUPAC Name	methyl 2-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindol-5'-yl]acetate
CAS Number	1978388-56-5

Table 2: Physicochemical Properties of **Stachartin C**

Property	Value	Reference
Molecular Formula	C29H41NO6	<a href="#">[1]</a>
Molecular Weight	499.64 g/mol	<a href="#">[1]</a>

## Experimental Protocols

Detailed experimental protocols for the specific isolation of **Stachartin C** are not extensively published. However, the general methodology for the isolation and characterization of phenylspirodrimanes from *Stachybotrys chartarum* provides a representative workflow. The following protocols are synthesized from multiple studies on related compounds.[\[3\]](#)

## Fungal Cultivation and Extraction

- Cultivation:** The fungus *Stachybotrys chartarum* is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), in either solid or liquid conditions. Cultures are maintained for several weeks to allow for the production of secondary metabolites.
- Extraction:** The entire fungal culture (mycelia and medium) is harvested and extracted exhaustively with an organic solvent mixture, typically ethyl acetate and methanol. The organic solvent is then evaporated under reduced pressure to yield a crude extract.

## Isolation and Purification

- Initial Fractionation:** The crude extract is subjected to fractionation using techniques like column chromatography on silica gel or reversed-phase C18 silica gel. A gradient of solvents

(e.g., hexane/ethyl acetate or methanol/water) is used to elute fractions of increasing polarity.

- Purification: Fractions showing interesting profiles via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are selected for further purification. Repeated preparative HPLC on a C18 column is commonly employed to isolate the pure phenylspirodrimane compounds.

## Structure Elucidation

The chemical structures of isolated compounds are determined using a combination of spectroscopic and spectrometric techniques:

- Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.
- Nuclear Magnetic Resonance (NMR): 1D ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule.
- Circular Dichroism (CD): The absolute configuration of stereogenic centers is often determined by comparing experimental electronic circular dichroism (ECD) spectra with those calculated using time-dependent density functional theory (TD-DFT).

## Biological Activity of Phenylspirodrimanes

While specific bioactivity data for **Stachartin C** is limited in the public domain, numerous related phenylspirodrimanes from *S. chartarum* have been evaluated for their cytotoxic effects against various human cancer cell lines. These studies provide valuable insight into the potential therapeutic applications of this class of compounds.

Table 3: Cytotoxicity of Phenylspirodrimane Analogues from *Stachybotrys chartarum*

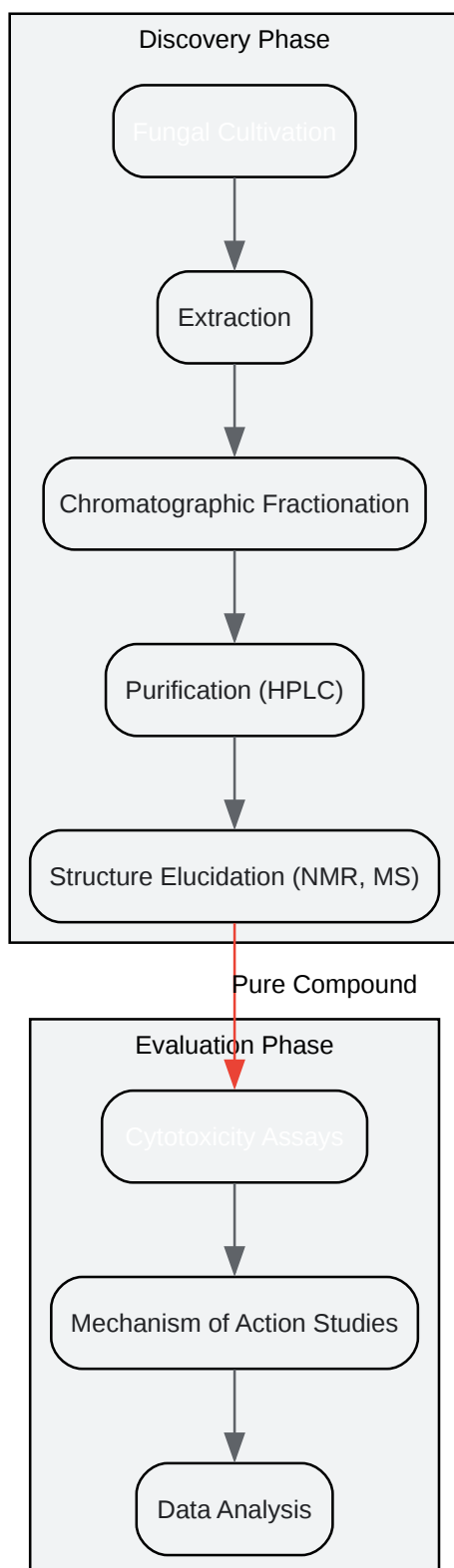
Compound	Cell Line	IC50 (μM)	Reference
Stachybochartin A	MDA-MB-231 (Breast Cancer)	15.3	
U-2OS (Osteosarcoma)	21.7		
Stachybochartin C	MDA-MB-231 (Breast Cancer)	10.2	
U-2OS (Osteosarcoma)	4.5		
Stachybochartin G	MDA-MB-231 (Breast Cancer)	12.4	
U-2OS (Osteosarcoma)	5.1		
Stachybotrylactam	786 (Renal Cell Carcinoma)	0.3	
CAL33 (Head and Neck Cancer)	0.6		
Stachybotrylactam acetate	786 (Renal Cell Carcinoma)	0.9	
CAL33 (Head and Neck Cancer)	1.5		
2α-acetoxystachybotrylactam acetate	786 (Renal Cell Carcinoma)	0.8	
CAL33 (Head and Neck Cancer)	1.1		

Note: The data presented is for compounds structurally related to **Stachartin C** and should be considered indicative of the potential activity of this chemical class.

## Diagrams and Workflows

### Isolation and Bioassay Workflow

The general process for discovering and evaluating natural products like **Stachartin C** involves several key stages, from cultivation to bioactivity screening.

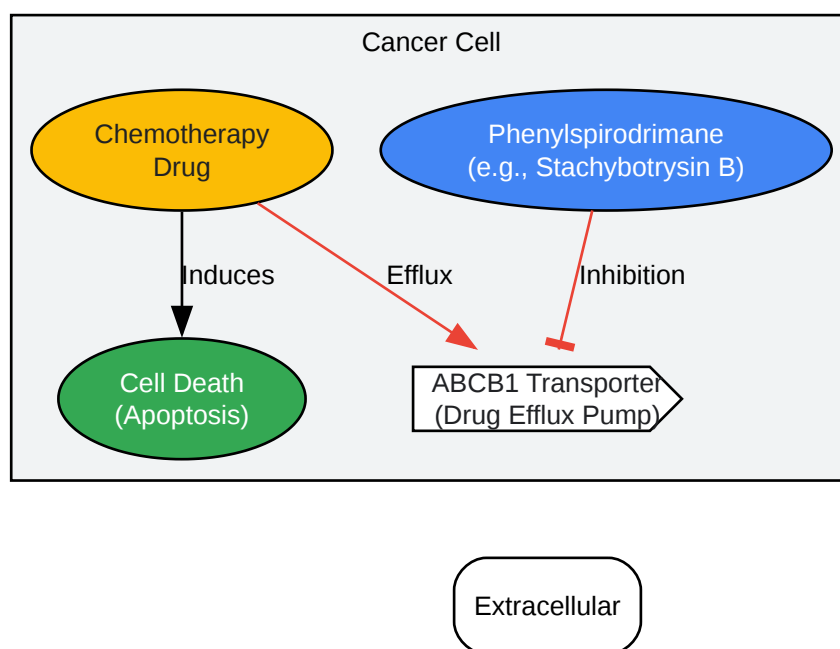


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Caption: General workflow for the isolation and bioactivity screening of phenylspirodrimanes.

## Potential Mechanism of Action: Reversal of Multidrug Resistance

Studies on the related compound Stachybotrysin B suggest a potential mechanism of action for some phenylspirodrimanes. Stachybotrysin B was found to reverse multidrug resistance (MDR) in cancer cells that overexpress the ABCB1 transporter (also known as P-glycoprotein). This transporter actively pumps chemotherapy drugs out of the cancer cell, reducing their efficacy. By inhibiting the ABCB1 transporter, these compounds may increase the intracellular concentration of co-administered anticancer drugs.



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Caption: Proposed mechanism for overcoming multidrug resistance by phenylspirodrimanes. phenylspirodrimanes.

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## References

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